molecular formula C9H12N2O2 B13275555 (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

(2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid

Cat. No.: B13275555
M. Wt: 180.20 g/mol
InChI Key: WMRZJBHFDXVYCU-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid typically begins with commercially available starting materials such as 2-methylpyridine and amino acids.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine are commonly used.

Major Products:

    Oxidation: Formation of 2-methylpyridine-4-carboxylic acid.

    Reduction: Formation of 2-methyl-1,4-dihydropyridine.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction: The compound can be used to study protein-ligand interactions.

Medicine:

    Drug Development:

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the carboxyl group.

    2-Amino-4-methylpyridine: Similar structure but with the amino group at a different position.

    2-Aminopyrimidine: Similar heterocyclic structure but with a different ring system.

Uniqueness:

    Structural Features: The presence of both an amino group and a carboxyl group attached to the pyridine ring makes (2S)-2-Amino-3-(2-methylpyridin-4-YL)propanoic acid unique.

    Functional Properties:

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

WMRZJBHFDXVYCU-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC=CC(=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

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